For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Benzyl (B1604629) Glycidyl (B131873) Ether: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of benzyl glycidyl ether. The information is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound as a building block, reactive diluent, or chemical intermediate.
Chemical and Physical Properties
Benzyl glycidyl ether is a colorless to pale yellow liquid with a mild, aromatic odor.[1][2] It is recognized for its bifunctional nature, possessing both a stable benzyl ether group and a highly reactive epoxide ring.[3] This dual reactivity makes it a valuable component in polymer science and organic synthesis.[3] It is soluble in organic solvents like chloroform, ethanol, and acetone, but has limited solubility in water.[2][4]
Table 1: Physical and Chemical Properties of Benzyl Glycidyl Ether
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [3][5] |
| Molecular Weight | 164.20 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1][2][4] |
| Density | 1.077 g/mL at 25 °C | [6] |
| 1.072 g/mL at 20 °C | [4] | |
| Boiling Point | 70-73 °C at 11 mmHg | [6] |
| 130 °C at 0.1 mmHg | [3][7] | |
| Refractive Index | n20/D 1.5170 | [6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |
| Storage Temperature | 2-8°C | [4] |
Chemical Structure and Identifiers
Benzyl glycidyl ether is a chiral molecule that exists as a pair of enantiomers: (R)-(-) and (S)-(+).[3] The specific stereochemistry is critical in asymmetric synthesis, particularly for pharmaceutical applications where enantiomers can exhibit different biological activities.[3][7]
Table 2: Structural Identifiers for Benzyl Glycidyl Ether
| Identifier | Racemic (CAS: 2930-05-4) | (S)-(+) Enantiomer (CAS: 16495-13-9) | (R)-(-) Enantiomer (CAS: 14618-80-5) |
| IUPAC Name | 2-(benzyloxymethyl)oxirane | (2S)-2-(benzyloxymethyl)oxirane | (2R)-2-(phenylmethoxymethyl)oxirane[9] |
| Synonyms | (Benzyloxymethyl)oxirane, Glycidyl benzyl ether | (S)-Glycidyl benzyl ether, (+)-Benzyl glycidyl ether | (R)-Glycidyl benzyl ether, (-)-Benzyl glycidyl ether[9] |
| SMILES String | C(OCc1ccccc1)C2CO2 | C(OCc1ccccc1)[C@@H]2CO2[1] | C1--INVALID-LINK--COCC2=CC=CC=C2[9] |
| InChI Key | QNYBOILAKBSWFG-UHFFFAOYSA-N[3] | QNYBOILAKBSWFG-SNVBAGLBSA-N[1] | QNYBOILAKBSWFG-JTQLQIEISA-N[9] |
Chemical Reactivity and Mechanisms
The core reactivity of benzyl glycidyl ether stems from the high ring strain of its three-membered epoxide (oxirane) ring.[3] This makes it susceptible to ring-opening reactions initiated by a wide range of nucleophiles. This reaction is fundamental to its application as a monomer in polymerization and as an intermediate in organic synthesis.[2][3]
Key reactions include:
-
Nucleophilic Ring-Opening : Amines, alcohols, thiols, and carboxylic acids can act as nucleophiles, attacking one of the epoxide carbons and opening the ring to form substituted 2,3-dihydroxypropane derivatives.[3] This is the primary mechanism exploited in the curing of epoxy resins.
-
Acid-Catalyzed Ring-Opening : In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring for attack by even weak nucleophiles.
Experimental Protocols
Detailed methodologies for the synthesis and resolution of benzyl glycidyl ether are crucial for its practical application in research.
This method involves the direct reaction of benzyl alcohol with epichlorohydrin (B41342) and is favored for its use of readily available starting materials.[3][10]
Materials:
-
Benzyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH), 50% aqueous solution
-
Tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) - Phase-transfer catalyst
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexane and ether for elution
Procedure:
-
Prepare a mixture of epichlorohydrin, benzyl alcohol, and a catalytic amount of tetrabutylammonium hydrogen sulphate.[10]
-
Cool a 50% aqueous solution of NaOH to 0°C in a reaction vessel equipped with a stirrer.
-
Add the epichlorohydrin/benzyl alcohol/catalyst mixture dropwise to the cooled NaOH solution while stirring.[10]
-
Maintain the reaction temperature at 0°C and continue stirring for 30 minutes after the addition is complete.
-
Allow the reaction to proceed for an additional 4 hours, gradually warming to room temperature.[10]
-
Transfer the reaction mixture to a separatory funnel and extract the product into diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, using a hexane:ether mixture as the eluent, to yield pure benzyl glycidyl ether (overall yield reported as 65%).[10]
This alternative synthesis route involves the formation and subsequent ring-closure of a chlorohydrin ether intermediate.[11]
Materials:
-
Benzyl alcohol
-
Epichlorohydrin
-
Toluene
-
Tin tetrachloride (catalyst)
-
Sodium hydroxide (NaOH), 50% solution
-
PEG-200
-
Sodium dihydrogen phosphate (B84403)
Procedure: Step A: Formation of Chlorohydrin Intermediate
-
Charge a reaction flask with benzyl alcohol, toluene, and tin tetrachloride.[11]
-
Heat the mixture to 60°C with stirring.
-
Add epichlorohydrin dropwise over 4 hours while maintaining the temperature at 60°C.
-
After the addition is complete, continue stirring at 60°C for another 7 hours.[11]
-
Upon completion, remove unreacted epichlorohydrin and benzyl alcohol via vacuum and steam distillation. The remaining product is the chlorohydrin benzyl ether intermediate.[11]
Step B: Ring-Closing Reaction
-
Heat the intermediate to 90°C and add PEG-200.
-
Add 50% NaOH solution dropwise over 3 hours at 90°C.[11]
-
Continue the reaction for an additional 3 hours at the same temperature.
-
Add hot water (80°C), stir, and allow the layers to settle. Remove the lower aqueous saline layer.
-
Wash the organic layer again with hot deionized water, then add sodium dihydrogen phosphate to adjust the pH to 6-7. Remove the aqueous layer.
-
Perform a final wash with hot deionized water.
-
Dehydrate and remove residual solvent under vacuum at 120°C, followed by filtration to obtain the final product.[11]
Applications in Research and Drug Development
Benzyl glycidyl ether's unique properties make it a valuable tool for researchers.
-
Polymer Chemistry : It is used as a reactive diluent for epoxy resins to reduce viscosity while participating in the cross-linking process, often improving the thermal properties of the cured product.[11]
-
Organic Synthesis : As a chiral building block, particularly the (S)- and (R)-enantiomers, it is a key intermediate in the asymmetric synthesis of complex molecules and pharmaceuticals.[4][7] For instance, (S)-(+)-Benzyl Glycidyl Ether is used as a reactant in the synthesis of (+)-Discodermolide, a potent antimitotic agent.[4]
-
Biocatalysis Research : The racemic mixture serves as a model substrate for studying and developing biocatalytic resolution processes. Whole cells of microorganisms like Bacillus alcalophilus can selectively hydrolyze one enantiomer, allowing for the separation and production of enantiomerically enriched products.[4][10][12]
Safety and Handling
Benzyl glycidyl ether is considered a hazardous chemical. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][13] It is also suspected of causing genetic defects.[13]
-
Handling : Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[13][14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[14][15]
-
Storage : Store in a cool, dry, well-ventilated place in tightly sealed containers. Recommended storage is between 2-8°C.[15]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and bases.[15][16]
References
- 1. CAS 16495-13-9: (+)-Benzyl glycidyl ether | CymitQuimica [cymitquimica.com]
- 2. CAS 2930-05-4: Benzyl glycidyl ether | CymitQuimica [cymitquimica.com]
- 3. Benzyl Glycidyl Ether | High-Purity RUO [benchchem.com]
- 4. (S)-(+)-Benzyl glycidyl ether | 16495-13-9 [chemicalbook.com]
- 5. Benzyl glycidyl ether | C10H12O2 | CID 94247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BENZYL GLYCIDYL ETHER | 2930-05-4 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ベンジルグリシジルエーテル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. (-)-Benzyl (R)-glycidyl ether | C10H12O2 | CID 159746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. Benzyl Glycidyl Ether:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
